molecular formula C19H18ClN3O2S2 B11161003 N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)benzamide

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)benzamide

Cat. No.: B11161003
M. Wt: 420.0 g/mol
InChI Key: ZSBDZLBYCIFQCG-UHFFFAOYSA-N
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Description

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2-mercaptobenzamide.

    Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Nucleophilic Substitution: The thiol is then reacted with 4-chloromethylphenol to form the intermediate compound.

    Final Coupling: The intermediate is coupled with 2-mercaptobenzamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial and antiviral properties.

    Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)benzamide is unique due to the presence of the propylsulfanyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs. This structural variation can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C19H18ClN3O2S2

Molecular Weight

420.0 g/mol

IUPAC Name

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-propylsulfanylbenzamide

InChI

InChI=1S/C19H18ClN3O2S2/c1-2-11-26-16-6-4-3-5-15(16)18(24)21-19-23-22-17(27-19)12-25-14-9-7-13(20)8-10-14/h3-10H,2,11-12H2,1H3,(H,21,23,24)

InChI Key

ZSBDZLBYCIFQCG-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC=CC=C1C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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